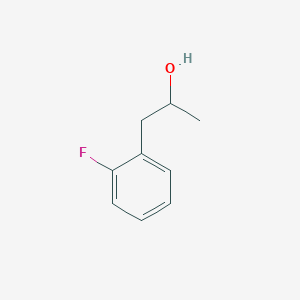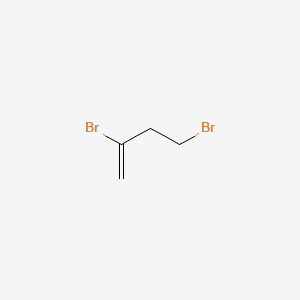![molecular formula C26H29NO2 B1657051 3-chloro-N-[2-[4-(2-methylpropyl)phenyl]propyl]adamantane-1-carboxamide CAS No. 5530-99-4](/img/structure/B1657051.png)
3-chloro-N-[2-[4-(2-methylpropyl)phenyl]propyl]adamantane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-[2-[4-(2-methylpropyl)phenyl]propyl]adamantane-1-carboxamide is an organic compound with a complex structure that includes an adamantane core, a phenyl group, and a carboxamide functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[2-[4-(2-methylpropyl)phenyl]propyl]adamantane-1-carboxamide typically involves multiple steps. One common approach is the Friedel-Crafts acylation followed by a Clemmensen reduction to introduce the propyl group . The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-chloro-N-[2-[4-(2-methylpropyl)phenyl]propyl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions mentioned above generally require specific conditions:
Oxidation: Acidic or basic conditions, often at elevated temperatures.
Reduction: Anhydrous conditions to prevent the decomposition of reducing agents.
Substitution: Polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-[2-[4-(2-methylpropyl)phenyl]propyl]adamantane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-chloro-N-[2-[4-(2-methylpropyl)phenyl]propyl]adamantane-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could modulate activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-chloro-N-[2-[4-(2-methylpropyl)phenyl]propyl]adamantane-1-carboxamide: Similar in structure but may have different substituents on the adamantane or phenyl groups.
4-ethyl-3-methylheptane: Another compound with a similar carbon backbone but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various scientific fields. Its adamantane core provides stability, while the phenyl and carboxamide groups offer opportunities for further functionalization and interaction with biological targets.
Eigenschaften
CAS-Nummer |
5530-99-4 |
|---|---|
Molekularformel |
C26H29NO2 |
Molekulargewicht |
387.5 g/mol |
IUPAC-Name |
2-[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone |
InChI |
InChI=1S/C26H29NO2/c1-3-27(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(28)23-13-9-6-10-14-23/h5-18,25H,3-4,19-20H2,1-2H3 |
InChI-Schlüssel |
QRDUUUZNVAYWOU-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=CC=C(C=C1)C(C)CNC(=O)C23CC4CC(C2)CC(C4)(C3)Cl |
Kanonische SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2E)-2-[(2-bromo-4-nitroanilino)methylidene]cyclohexan-1-one](/img/structure/B1656969.png)
![2-N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-6-morpholin-4-yl-4-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B1656970.png)
![(4,7,7-Trimethyl-3-bicyclo[4.1.0]hept-4-enyl)methyl 3,5-dinitrobenzoate](/img/structure/B1656971.png)

![[2-[4-(Difluoromethoxy)phenyl]-2-oxoethyl] 3-methyl-1-phenyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B1656973.png)




![1,3-Dithiole-2-thione, 4,5-bis[(phenylmethyl)thio]-](/img/structure/B1656983.png)
![[2-(N-methylanilino)-2-oxoethyl] 1,3-diphenylpyrazole-4-carboxylate](/img/structure/B1656985.png)
![2-[4-(hydroxymethyl)cyclohex-3-en-1-yl]propan-2-ol](/img/structure/B1656986.png)

